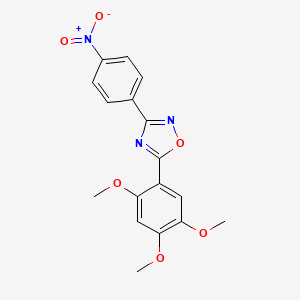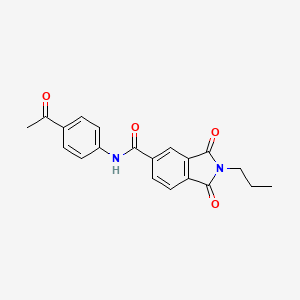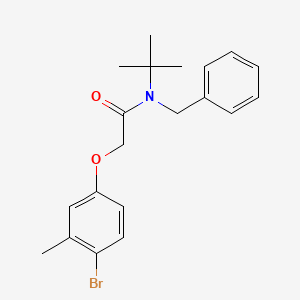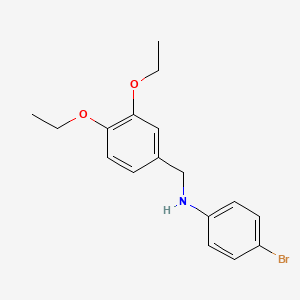![molecular formula C12H10IN3O2S B3616844 N-{[(5-iodo-3-methyl-2-pyridinyl)amino]carbonothioyl}-2-furamide](/img/structure/B3616844.png)
N-{[(5-iodo-3-methyl-2-pyridinyl)amino]carbonothioyl}-2-furamide
Overview
Description
“N-{[(5-iodo-3-methyl-2-pyridinyl)amino]carbonothioyl}-2-furamide” is a chemical compound with the molecular formula C14H12IN3OS . It is also known by other names such as “N-[(5-Iodo-2-pyridinyl)carbamothioyl]-3-methylbenzamide” and “1-(5-Iodo-pyridin-2-yl)-3-(3-methyl-benzoyl)-thiourea” among others .
Molecular Structure Analysis
The molecular structure of this compound includes a pyridine ring (a six-membered ring with five carbon atoms and one nitrogen atom), an amide group (consisting of a carbonyl group (C=O) and a nitrogen atom), and a thiocarbonyl group (C=S). The iodine atom is attached to the pyridine ring .Physical And Chemical Properties Analysis
The compound has an average mass of 397.234 Da and a monoisotopic mass of 396.974579 Da . Other physical and chemical properties like solubility, melting point, boiling point, etc., are not available in the sources I found.Scientific Research Applications
Synthesis and Characterization
N-{[(5-iodo-3-methyl-2-pyridinyl)amino]carbonothioyl}-2-furamide is a compound synthesized and characterized in various studies. The methods for its synthesis involve complex chemical reactions. For example, Saeed et al. (2010) described the synthesis and characterization of a similar compound, N-{[(4-bromophenyl)amino]carbonothioyl}benzamide, using spectroscopic techniques and X-ray diffraction data. This indicates the potential for similar methodologies to be applied in the synthesis and analysis of this compound (Saeed et al., 2010).
Catalytic Applications
In research focused on catalysis, compounds similar to this compound have been used. Takács et al. (2007) described the homogeneous catalytic aminocarbonylation of nitrogen-containing iodo-heteroaromatics, a process that could potentially be applicable to this compound (Takács et al., 2007).
Chemical Transformations
The chemical transformations of related compounds have been studied, which could provide insights into the reactivity and potential applications of this compound. Stroganova et al. (2016) investigated acid-catalyzed transformations of similar compounds, leading to the formation of new heterocyclic systems. Such studies indicate potential pathways for modifying and utilizing this compound (Stroganova et al., 2016).
Radioactive Labeling
In the field of radiopharmaceuticals, compounds like this compound may be used for radioactive labeling. Ozdowska (1978) described a method for introducing carbon-14 into the molecule of a similar drug, which suggests potential applications of this compound in radiolabeling for drug development and tracking (Ozdowska, 1978).
Anticonvulsant Properties
Research into the anticonvulsant properties of similar compounds provides a potential area of application for this compound. Kubicki et al. (2000) determined the crystal structures of three anticonvulsant enaminones, showing the significance of the molecular structure in anticonvulsant activity. This could be relevant for the exploration of this compound in similar contexts (Kubicki et al., 2000).
Pyridine Derivatives Chemistry
The chemistry of pyridine and its derivatives, closely related to this compound, has been extensively studied. Becher (1975) provided a comprehensive overview of the reactions and properties of pyridine derivatives, which can guide the understanding of the chemical behavior and potential applications of this compound (Becher, 1975).
Furo[2,3-b]pyridine Derivatives
The synthesis and properties of furo[2,3-b]pyridine derivatives, which are structurally similar to this compound, have been explored for their antianaphylactic activity. Wagner and Prantz (1993) synthesized various derivatives, highlighting the potential of this compound in medicinal chemistry (Wagner & Prantz, 1993).
properties
IUPAC Name |
N-[(5-iodo-3-methylpyridin-2-yl)carbamothioyl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10IN3O2S/c1-7-5-8(13)6-14-10(7)15-12(19)16-11(17)9-3-2-4-18-9/h2-6H,1H3,(H2,14,15,16,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMFYRIBHOTVRMN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1NC(=S)NC(=O)C2=CC=CO2)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10IN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-{[2-(2-furylmethyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]carbonyl}benzoic acid](/img/structure/B3616769.png)
![1-[(3,4-dichloro-2-methoxyphenyl)sulfonyl]-4-(2-ethylphenyl)piperazine](/img/structure/B3616772.png)


![4-ethoxy-N-({[4-(4-methyl-1-piperidinyl)phenyl]amino}carbonothioyl)-3-nitrobenzamide](/img/structure/B3616790.png)
![5-bromo-2-methoxy-N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B3616792.png)
![2-(3,5-dimethylphenoxy)-N-{4-[(4-nitrophenyl)thio]phenyl}acetamide](/img/structure/B3616797.png)
![N-benzyl-N-{[3-(5-methyl-2-furyl)-1-phenyl-1H-pyrazol-4-yl]methyl}-2-furamide](/img/structure/B3616807.png)

![4-(benzyloxy)-N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B3616817.png)

![5-bromo-N-(2-{[(2-methylphenyl)amino]carbonyl}phenyl)nicotinamide](/img/structure/B3616825.png)

![1-benzyl-4-{[1-(mesitylsulfonyl)-4-piperidinyl]carbonyl}piperazine](/img/structure/B3616838.png)